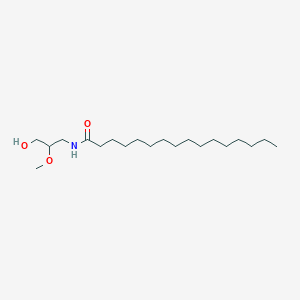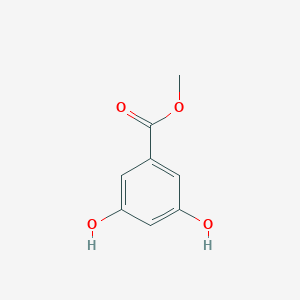
Methyl 3,5-dihydroxybenzoate
概要
説明
24, 25-Dihydroxy VD2, also known as 24,25-dihydroxy vitamin D2, is a metabolite of vitamin D2. It is an isomer of vitamin D present in the body as 25-hydroxyvitamin D. This compound plays a significant role in the metabolism of vitamin D and is involved in various biological processes .
作用機序
24, 25-ジヒドロキシ VD2は、ビタミンD受容体(VDR)に結合することによってその効果を発揮します。この結合は受容体を活性化し、次にカルシウムとリンの代謝に関与するさまざまな遺伝子の発現を調節します。 この化合物は、カルシウム恒常性を維持するために、副甲状腺ホルモン(PTH)や線維芽細胞成長因子23(FGF23)などの他の分子標的や経路とも相互作用します .
類似の化合物:
25-ヒドロキシビタミンD2: ビタミンD2の別の代謝産物であり、24, 25-ジヒドロキシ VD2よりも水酸化の程度が低い。
1,25-ジヒドロキシビタミンD3: ビタミンD3のホルモン活性型であり、異なる水酸化パターンを持つ。
24,25-ジヒドロキシビタミンD3: 同じ水酸化パターンを持つが、ビタミンD3から誘導された類似の化合物
独自性: 24, 25-ジヒドロキシ VD2は、24位と25位での特定の水酸化のためにユニークであり、他のビタミンD代謝産物とは区別されます。 このユニークな構造により、カルシウムとリンの代謝の調節において独自の役割を果たすことができます .
生化学分析
Biochemical Properties
Methyl 3,5-dihydroxybenzoate has been found to interact with various enzymes and proteins. For instance, it has been associated with the inhibition of ribonucleotide reductase, an enzyme involved in DNA synthesis and repair . This interaction suggests that this compound could potentially influence the process of DNA replication and repair .
Cellular Effects
This compound has shown to have effects on various types of cells and cellular processes. This indicates that this compound could influence cell function by participating in the formation of complex structures that can carry and deliver drugs .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It has been found to inhibit the activity of ribonucleotide reductase, suggesting that it may bind to this enzyme and prevent it from carrying out its function . This could lead to changes in gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
It has been found that it can be rapidly distributed to all organs after a single intragastric administration in mice . This suggests that this compound may have a short half-life and high systemic clearance .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages . After a single intragastric administration in mice, the pharmacokinetic parameters of this compound were found to vary depending on the dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been found to have multiple metabolites and is mainly metabolized through various processes such as the loss of –CH2 and –CO2, the loss of –CH2O, ester bond hydrolysis, and others .
Transport and Distribution
This compound is transported and distributed within cells and tissues. After a single intragastric administration in mice, it was found to permeate the blood-brain barrier and was rapidly distributed to all organs .
Subcellular Localization
Given its ability to permeate the blood-brain barrier, it is likely that it can reach various subcellular compartments .
準備方法
合成経路と反応条件: 24, 25-ジヒドロキシ VD2の合成には、ビタミンD2の水酸化が含まれます。 このプロセスには通常、ビタミンD2分子の24位での水酸化を触媒する24-ヒドロキシラーゼなどの特定の酵素の使用が含まれます .
工業的生産方法: 24, 25-ジヒドロキシ VD2の工業的生産は、制御された酵素反応によって行われます。 このプロセスには、酵素24-ヒドロキシラーゼが最適な条件下でビタミンD2に導入されるバイオリアクターの使用が含まれ、目的の化合物が生成されます .
化学反応の分析
反応の種類: 24, 25-ジヒドロキシ VD2は、次のようなさまざまな化学反応を起こします。
酸化: この化合物はさらに酸化されて他の代謝産物を生成することができます。
還元: 特定の条件下で還元されて、異なる生成物を生成することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
主要な生成物: これらの反応から生成される主要な生成物には、24, 25-ジヒドロキシ VD2のさまざまな水酸化および酸化誘導体があります .
4. 科学研究の応用
24, 25-ジヒドロキシ VD2は、科学研究で幅広い用途があります。
化学: 他のビタミンD代謝産物の合成における前駆体として使用されます。
生物学: この化合物は、カルシウム恒常性と骨代謝における役割について研究されています。
医学: 骨粗鬆症や慢性腎臓病などの疾患における潜在的な治療効果について調査されています。
科学的研究の応用
24, 25-Dihydroxy VD2 has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other vitamin D metabolites.
Biology: The compound is studied for its role in calcium homeostasis and bone metabolism.
Medicine: It is investigated for its potential therapeutic effects in conditions like osteoporosis and chronic kidney disease.
Industry: The compound is used in the formulation of vitamin D supplements and fortified foods
類似化合物との比較
25-Hydroxyvitamin D2: Another metabolite of vitamin D2, which is less hydroxylated compared to 24, 25-Dihydroxy VD2.
1,25-Dihydroxyvitamin D3: The hormonally active form of vitamin D3, which has a different hydroxylation pattern.
24,25-Dihydroxyvitamin D3: A similar compound with the same hydroxylation pattern but derived from vitamin D3
Uniqueness: 24, 25-Dihydroxy VD2 is unique due to its specific hydroxylation at the 24th and 25th positions, which distinguishes it from other vitamin D metabolites. This unique structure allows it to play a distinct role in the regulation of calcium and phosphate metabolism .
特性
IUPAC Name |
methyl 3,5-dihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVFYQUEEMZKLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062208 | |
| Record name | Benzoic acid, 3,5-dihydroxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2150-44-9 | |
| Record name | 3,5-Dihydroxybenzoic acid methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2150-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3,5-hydroxybenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002150449 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3,5-dihydroxybenzoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61082 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 3,5-dihydroxy-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 3,5-dihydroxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3,5-dihydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.752 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 3,5-HYDROXYBENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41U1BRD8AX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some of the key applications of methyl 3,5-dihydroxybenzoate in material science?
A1: this compound serves as a crucial building block in the synthesis of various materials. For instance, it plays a vital role in creating dendritic polyethers, which have shown potential applications from the first to the third generations. These dendrimers were synthesized using this compound along with other materials like 3,5-dihydroxybenzyl alcohol, benzyl halide, and potassium carbonate [, ]. Furthermore, researchers have utilized this compound to construct intricate molecular architectures like cryptands, specifically bis(m‐phenylene)‐26‐crown‐8 based cryptands, which exhibit strong binding affinities for paraquat [].
Q2: How does the structure of this compound influence its ability to form self-assembled structures?
A2: this compound can be incorporated into molecular clips with U-shaped cavities. These molecules can dimerize and self-assemble into lamellar thin films. Interestingly, the addition of this compound as a guest molecule disrupts this self-assembly by forming a 1:1 host-guest complex that prevents clip dimerization, ultimately leading to the loss of the lamellar structure [].
Q3: Are there any studies exploring the enzymatic modification of this compound?
A3: Yes, research has explored the use of enzymes like Tan410, a chlorogenic acid esterase, to modify this compound. While Tan410 shows a preference for chlorogenic acid, it can also hydrolyze this compound along with other substrates like ethyl ferulate, methyl caffeate, and various gallate and benzoate esters []. This enzymatic activity highlights the potential for modifying this compound and similar compounds for various applications.
Q4: What is the role of this compound in the synthesis of complex natural products?
A4: this compound serves as a starting point for synthesizing complex natural products, particularly those with biological activity. One example is the total synthesis of permethylated anigopreissin A, a benzofuryl resveratrol dimer, which was achieved starting from this compound []. The synthesis strategy leveraged key reactions like Sonogashira and Suzuki cross-couplings and Wittig olefination, showcasing the versatility of this compound as a building block. Similarly, it acted as a precursor in the total synthesis of pawhuskin C, an opioid modulator, demonstrating its utility in accessing diverse chemical structures [].
Q5: How does this compound behave in high-temperature ionic liquids?
A5: Interestingly, this compound dissolves in molten potassium thiocyanate and the eutectic mixture of sodium, potassium, and thiocyanate salts []. In these molten salts, it undergoes nucleophilic attack by the thiocyanate ion at the methyl group. This reaction, known as solvolysis, proceeds at a rate dependent on the alkyl ester used. For instance, the ethyl ester reacts much slower than the methyl ester at 150°C, indicating the influence of steric factors on the reaction kinetics [].
Q6: Has this compound been found in any fermented products?
A6: Research has identified this compound as one of eleven phenolic compounds detected in black tea kombucha fermented in the presence of galvanized steel coupons []. This finding suggests that the presence of the metal during fermentation might influence the kombucha's chemical composition and lead to the formation of specific compounds like this compound.
Q7: Can this compound be used to synthesize dendrimers with specific functionalities?
A7: Yes, researchers have successfully used this compound to create dendrimers with tailored functionalities. One example involves the synthesis of alkyl-decorated Fréchet-type dendrons []. By using this compound as a starting point and introducing 3,5-bis(octyloxyphenyl)methoxy and 3,5-bis(alkoxyphenyl)methoxy units in a controlled manner, researchers were able to introduce asymmetry into the dendrons and create materials with mixed alkyl substituents, such as n-octyl/n-butyl, n-octyl/n-hexyl, n-octyl/n-heptyl, and n-octyl/n-dodecyl []. This ability to control the dendrimer structure at the molecular level opens avenues for designing materials with specific properties and applications.
Q8: What are the advantages of using this compound in multi-step organic synthesis?
A8: this compound proves to be a valuable building block in multi-step organic synthesis due to its versatility and ability to undergo various chemical transformations. For instance, it enables the efficient preparation of MK-0941, a potent glucokinase activator []. The synthesis leverages the high selectivity of this compound for mono-O-arylation with 2-ethanesulfonyl-5-chloropyridine. Additionally, the choice of a suitable protecting group for subsequent SN2 O-alkylation contributes to the overall efficiency and robustness of the synthetic route [].
Q9: Has this compound been identified in biological samples?
A9: While not explicitly mentioned in the provided research, this compound has been identified in human urine samples during studies investigating endocrine-disrupting compounds []. This finding highlights its potential relevance to human health and environmental monitoring efforts.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
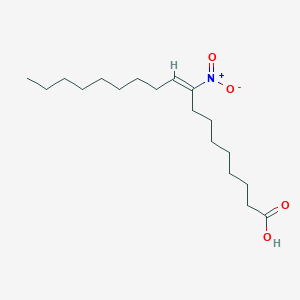
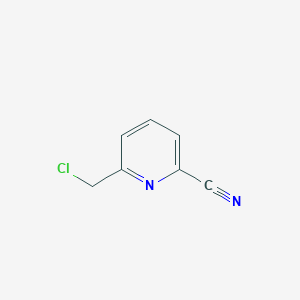

![4H-1,3-Dioxolo[4,5-c]pyrrole, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-3a,6a-dihydro-2,2-dimethyl-, (3aR,4R,6aS)-](/img/structure/B129356.png)
![N-[2-(diacetylamino)-3-(4-isothiocyanatophenyl)propyl]-N-[2-(diacetylamino)propyl]acetamide](/img/structure/B129362.png)

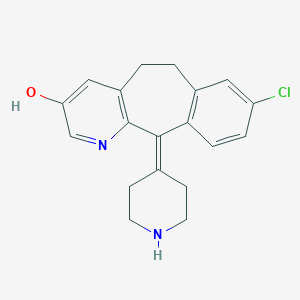
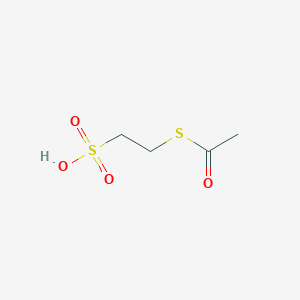

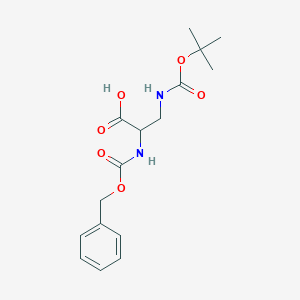

![1-[6-amino-2-[(2-amino-3-hydroxybutanoyl)amino]hexanoyl]-N-[5-(diaminomethylideneamino)-1-(hexylamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B129385.png)

